Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with ethyl acetoacetate under reflux conditions . The reaction is carried out in ethanol, and the product is obtained after purification.
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to enhance yield and reduce environmental impact. Deep eutectic solvents (DES) have been employed to provide a benign environment, high yield, and scalable production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which exhibit diverse biological activities .
Scientific Research Applications
Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities.
Industry: Utilized in the development of fluorescent probes for bioimaging and chemosensing.
Mechanism of Action
The mechanism of action of ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . In cancer therapeutics, it acts as a lipid droplet biomarker, allowing for the visualization and targeting of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Exhibits similar biological activities but with different photophysical properties.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and used in energetic materials.
Uniqueness
Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate stands out due to its versatile synthetic routes, diverse chemical reactivity, and wide range of applications in various scientific fields. Its ability to act as a lipid droplet biomarker for cancer cells is particularly noteworthy .
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-11-13-5-4-7(2)12-9(8)13/h4-6H,3H2,1-2H3 |
InChI Key |
RJCWGPAXFBIHLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=CN2N=C1)C |
Origin of Product |
United States |
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